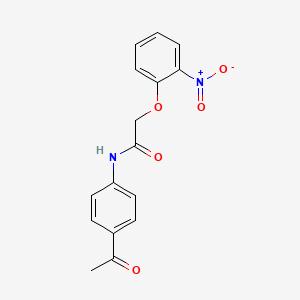

N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide

Description

N-(4-Acetylphenyl)-2-(2-nitrophenoxy)acetamide is an acetamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and a 2-nitrophenoxy substituent on the acetyl backbone. Its molecular formula is C₁₆H₁₃N₂O₅, with a molecular weight of 313.29 g/mol (calculated from ). The compound exhibits distinct spectral features, including IR bands at 3446 cm⁻¹ (N-H stretch) and 1670 cm⁻¹ (C=O stretch), and ¹H NMR signals at δ 2.57 ppm (COCH₃) and δ 4.51 ppm (CH₂) .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-11(19)12-6-8-13(9-7-12)17-16(20)10-23-15-5-3-2-4-14(15)18(21)22/h2-9H,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMARJLKHDHVDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352044 | |

| Record name | N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5771-00-6 | |

| Record name | N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide typically involves a multi-step process:

Coupling Reaction: The formation of the acetamide linkage between the acetylated aniline and the nitrophenoxy compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Amines: From the reduction of the nitro group.

Alcohols: From the reduction of the acetyl group.

Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Nitrophenol + Acetic Anhydride | Reflux in dichloromethane | 85-90 |

| 2 | Product + 4-Acetylaniline | DCC, DMAP catalyst | 75-80 |

Chemistry

N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide serves as a versatile building block in organic synthesis. It can undergo various chemical transformations:

- Oxidation: The nitro group can be reduced to an amine or hydroxyl group.

- Substitution Reactions: The acetyl group can be replaced with other nucleophiles, leading to derivatives with enhanced properties.

These reactions allow for the development of more complex molecules useful in pharmaceuticals and materials science.

The compound has been studied for its potential biological activities, particularly as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including:

- MDA-MB-231 (Breast Cancer)

- PPC-1 (Prostate Cancer)

- U-87 (Glioblastoma)

In vitro studies have shown that certain derivatives can reduce cell viability significantly, indicating their potential as therapeutic agents.

Industrial Applications

In the industrial sector, this compound is explored for its utility in producing specialty chemicals. Its unique functional groups make it suitable for applications in:

- Dyes and Pigments: Due to its chromophoric properties.

- Agrochemicals: As a precursor for developing pesticides or herbicides.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity, particularly against glioblastoma cells.

Case Study 2: Synthesis of Functionalized Derivatives

Another research focused on synthesizing derivatives with varying substituents on the phenolic ring. These compounds were evaluated for their biological activity and showed promising results as enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR).

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Pharmacological Relevance

For instance, benzothiazole derivatives synthesized from N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide show promising minimum inhibitory concentrations (MIC) against bacterial and fungal strains .

Comparison with Similar Acetamide Derivatives

Anti-Cancer Acetamides

Several acetamide derivatives exhibit potent anti-cancer activity. Key examples include:

Key Insight: The quinazoline-sulfonyl group in compound 38 enhances cytotoxicity, whereas the 2-nitrophenoxy group in the target compound may influence redox properties or DNA binding .

Antimicrobial and Antifungal Acetamides

Key Insight : The benzothiazole-sulfanyl group in the target compound’s derivatives enhances membrane permeability, while the benzo[d]thiazole-sulfonyl group in 47 improves binding to bacterial enzymes .

Structural Analogues with Modified Aromatic Groups

- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide: The ethoxy and formyl groups increase lipophilicity, aiding blood-brain barrier penetration .

Key Insight : Substituents like nitro (electron-withdrawing) or methoxy (electron-donating) modulate electronic properties and biological target interactions .

Mechanistic and Functional Comparisons

Enzyme Inhibition

- SARS-CoV-2 Main Protease Inhibitors: Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide) bind to viral proteases via H-bonds with ASN142 and HIS163 .

- FPR2 Agonists: Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide) activate calcium mobilization in neutrophils .

Key Insight: The target compound’s nitrophenoxy group may confer unique binding modes compared to pyridine or pyridazinone moieties .

Physicochemical Properties

| Compound Name | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Reference |

|---|---|---|---|---|

| This compound | 2.07 | 6 | 52.2 | |

| N-(4-Bromophenyl)-2-(4-methoxybenzyl)acetamide | 3.12 | 5 | 49.8 |

Key Insight : Higher logP values correlate with increased membrane permeability, while polar surface area influences solubility .

Biological Activity

N-(4-acetylphenyl)-2-(2-nitrophenoxy)acetamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an acetyl group attached to a phenyl ring and a nitrophenoxy group, which contribute to its unique properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 286.28 g/mol

Synthesis

The synthesis typically involves a multi-step process, including:

- Coupling Reaction : Formation of the acetamide linkage between the acetylated aniline and the nitrophenoxy compound.

- Reaction Conditions : Optimizing temperature, pressure, and the use of catalysts to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects on various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Methicillin-resistant S. aureus | 18 | 16 |

| Candida albicans | 10 | 128 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, including MRSA, while showing moderate activity against Gram-negative bacteria and fungi .

Anti-inflammatory Activity

Studies have also investigated the anti-inflammatory properties of this compound. The compound appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Mechanism of Action : The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to reduced inflammation.

Case Studies

- Case Study on Antimicrobial Efficacy :

- In Vivo Studies :

The biological activity of this compound is believed to involve multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory responses or microbial resistance mechanisms.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways related to inflammation and infection response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.